2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes two quinoline moieties connected through a phenyl group, each bearing a carboxylic acid functional group. The presence of these functional groups and the aromatic rings makes this compound highly versatile and significant in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde in the presence of pyruvic acid.
Coupling Reaction: The synthesized quinoline core is then subjected to a coupling reaction with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline derivatives with additional carboxylic acid groups .
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, particularly as a histone deacetylase inhibitor, involves the binding of the compound to the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression . The molecular targets include histone deacetylases, and the pathways involved are related to the regulation of chromatin structure and gene transcription .
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has a similar quinoline core but lacks the additional quinoline moiety and carboxylic acid groups.
2,2’-Biquinolinyl-4,4’-dicarboxylic acid: This compound has two quinoline moieties connected through a single bond, with carboxylic acid groups at the 4 and 4’ positions.
The uniqueness of this compound lies in its dual quinoline structure connected through a phenyl group, which provides enhanced binding interactions and potential biological activities .
Eigenschaften
Molekularformel |
C26H16N2O4 |
---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32) |
InChI-Schlüssel |
YZUZUSJYPFGORM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.